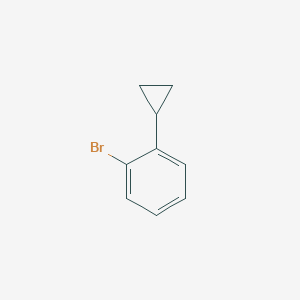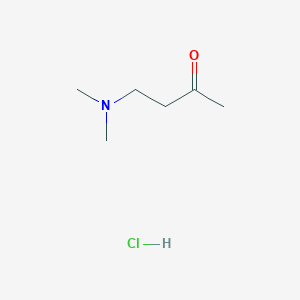
4-(Dimethylamino)butan-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(Dimethylamino)butan-2-one hydrochloride is a chemical of interest in various research studies due to its potential applications in medicinal chemistry. It serves as a precursor or an intermediate in the synthesis of various pharmacologically active molecules. The studies provided explore the synthesis, molecular structure, and chemical reactions of derivatives of this compound, as well as their biological activities.
Synthesis Analysis
In the synthesis of diastereoisomeric alcohols, 4-Dimethylamino-3-phenyl-2-butanone was reduced and then separated by fractional crystallization of the corresponding hydrochloride salts . Another study involved the synthesis of new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, which showed promising antituberculosis activity . These syntheses are crucial for the development of new therapeutic agents.
Molecular Structure Analysis
The molecular structure of the diastereoisomeric alcohols derived from 4-Dimethylamino-3-phenyl-2-butanone was elucidated using PMR spectroscopy, and the assignments were confirmed by mass spectral data . This structural analysis is essential for understanding the compound's reactivity and potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in various studies. For instance, 4-(N, N-Dialkylamino)-2-phenyl-2-(2-pyridyl)butanenitriles reacted with ethyl chloroformate to yield indolizinium and quinolizinium salts through a cyclization-N-dealkylation process . These reactions highlight the versatility of the 4-(Dimethylamino)butan-2-one scaffold in organic synthesis.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 4-(Dimethylamino)butan-2-one hydrochloride, the studies do imply that the compound and its derivatives have significant solubility in organic solvents, which is inferred from their ability to undergo reactions such as reduction and cyclization . The antimicrobial and antituberculosis activities of the synthesized compounds also suggest that the derivatives of 4-(Dimethylamino)butan-2-one hydrochloride have specific physicochemical properties that enable them to interact with biological systems .
科学的研究の応用
Antituberculosis Activity
4-Dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, structurally related to 4-(dimethylamino)butan-2-one hydrochloride, have shown promising results in antituberculosis activity. A specific derivative is in the final stage of clinical trials for clinical practice use (Omel’kov, Fedorov, & Stepanov, 2019).
Urotensin-II Receptor Agonist
3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, a compound related to 4-(dimethylamino)butan-2-one hydrochloride, has been identified as a nonpeptidic agonist of the urotensin-II receptor, potentially useful as a pharmacological research tool and a potential drug lead (Croston et al., 2002).
Recyclable Catalyst for Acylation
4-(N,N-Dimethylamino)pyridine hydrochloride, a derivative of 4-(dimethylamino)butan-2-one hydrochloride, has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This research provides detailed insights into the reaction mechanism (Liu, Ma, Liu, & Wang, 2014).
Antimicrobial Evaluation
Derivatives of 4-dimethylamino-3-phenyl-2-butanone, structurally related to 4-(dimethylamino)butan-2-one hydrochloride, were evaluated for antimicrobial properties, demonstrating significant antifungal activity (Dimmock et al., 1978).
Nonlinear Optical Absorption
A compound related to 4-(dimethylamino)butan-2-one hydrochloride was synthesized and demonstrated distinct nonlinear optical properties, suggesting potential applications in optical device technologies (Rahulan et al., 2014).
Safety And Hazards
4-(Dimethylamino)butan-2-one hydrochloride can be toxic to humans and animals if ingested, inhaled, or absorbed through the skin. It can cause irritation, sensitization, and corrosion on the skin and eyes. More detailed safety data and hazard information should be obtained from the material safety data sheet (MSDS) of the compound .
特性
IUPAC Name |
4-(dimethylamino)butan-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(8)4-5-7(2)3;/h4-5H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCFREZFQSHYLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)butan-2-one hydrochloride | |
CAS RN |
54493-24-2 |
Source


|
| Record name | 4-(dimethylamino)butan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)
![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)
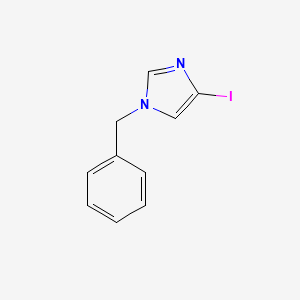
![1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1280974.png)

![7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one](/img/structure/B1280984.png)
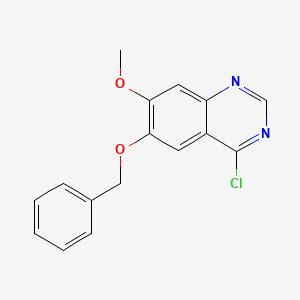
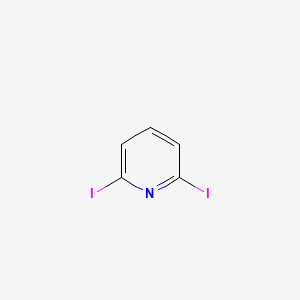



![[1,1'-Biphenyl]-3-amine hydrochloride](/img/structure/B1281000.png)
